diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate
Overview
Description
Diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a trichlorophenyl group attached to an amino methylene malonate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 2,4,5-trichloroaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aniline derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichlorophenyl group.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in the initial synthesis.
Hydrochloric Acid: Used for hydrolysis reactions.
Aldehydes and Ketones: Reactants in condensation reactions.
Major Products Formed
Substituted Malonates: Formed through substitution reactions.
Hydrolyzed Products: Carboxylic acids formed through hydrolysis.
Scientific Research Applications
Diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical entities with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate: Similar structure but with a different substitution pattern on the phenyl ring.
Diethyl 2-(((3-chloro-4-fluorophenyl)amino)methylene)malonate: Contains a fluorine atom in addition to the chlorine atoms.
Diethyl 2-((phenylamino)methylene)malonate: Lacks the chlorine substitutions on the phenyl ring.
Uniqueness
Diethyl 2-(((2,4,5-trichlorophenyl)amino)methylene)malonate is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
diethyl 2-[(2,4,5-trichloroanilino)methylidene]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl3NO4/c1-3-21-13(19)8(14(20)22-4-2)7-18-12-6-10(16)9(15)5-11(12)17/h5-7,18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJOHHFIANODIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1Cl)Cl)Cl)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364453 | |
Record name | F3095-4377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6150-42-1 | |
Record name | F3095-4377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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